molecular formula C8H11NO3S B1611967 2-Ethoxybenzenesulfonamide CAS No. 58734-61-5

2-Ethoxybenzenesulfonamide

Cat. No.: B1611967
CAS No.: 58734-61-5
M. Wt: 201.25 g/mol
InChI Key: ZKPVBDCWESAKGC-UHFFFAOYSA-N
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Description

2-Ethoxybenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group attached to the benzene ring and a sulfonamide functional group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Mechanism of Action

Target of Action

2-Ethoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria . This disruption affects multiple biochemical pathways, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA and RNA synthesis, the drug effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the drug’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-ethoxybenzenesulfonyl chloride and ammonia or an amine, are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Industry: It can be used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.

    2-Methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzenesulfonamide: Similar structure but with the ethoxy group in the para position.

Uniqueness: 2-Ethoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group can also affect its solubility and overall chemical properties, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

2-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVBDCWESAKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599023
Record name 2-Ethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58734-61-5
Record name 2-Ethoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58734-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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